molecular formula C6H11Cl2N3O B2382285 (6-Methoxypyrazin-2-yl)methanamine dihydrochloride CAS No. 2137793-02-1

(6-Methoxypyrazin-2-yl)methanamine dihydrochloride

Cat. No. B2382285
CAS RN: 2137793-02-1
M. Wt: 212.07
InChI Key: MIJBAZAPERXGRT-UHFFFAOYSA-N
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Description

“(6-Methoxypyrazin-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 2137793-02-1 . It has a molecular weight of 212.08 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is “this compound” and its InChI code is 1S/C6H9N3O.2ClH/c1-10-6-4-8-3-5(2-7)9-6;;/h3-4H,2,7H2,1H3;2*1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 212.08 . The melting point of the compound is between 144-145°C .

Scientific Research Applications

Antimicrobial Activities

(6-Methoxypyrazin-2-yl)methanamine dihydrochloride derivatives have been explored for their antimicrobial properties. Research by Thomas, Adhikari, and Shetty (2010) on quinoline derivatives carrying a 1,2,3-triazole moiety, which includes (6-methoxypyrazin-2-yl)methanamine, demonstrated moderate to very good antibacterial and antifungal activities against pathogenic strains. This suggests its potential in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

Stroke Treatment Applications

Recent advances in stroke treatment research have highlighted the potential of quinolylnitrones, including (6-methoxypyrazin-2-yl)methanamine derivatives. These compounds show promising therapeutic applications, demonstrating potent thrombolytic activity, free radicals scavenging power, non-toxicity, and blood-brain barrier permeability (Marco-Contelles, 2020).

Antitumor Activity

A series of functionalized (6-methoxypyrazin-2-yl)methanamine derivatives, including ferrocene-containing ones, has been synthesized and tested for antitumor activity. Károlyi et al. (2012) reported that these derivatives displayed attractive in vitro cytotoxicity and cytostatic effects on various human cancer cell lines, indicating their potential in cancer treatment (Károlyi et al., 2012).

Polymerization Inhibition in Cancer Therapy

Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, a derivative of (6-methoxypyrazin-2-yl)methanamine, has been identified as a potent antiproliferative agent against human cancer cells. Minegishi et al. (2015) found that it inhibited tubulin polymerization, leading to G2/M cell cycle arrest in cancer cells, indicating its potential use in cancer therapy (Minegishi et al., 2015).

Ring-Opening Polymerization

The use of (6-methoxypyrazin-2-yl)methanamine derivatives in catalyzing ring-opening polymerization has been explored. Kwon, Nayab, and Jeong (2015) synthesized zinc(II) complexes with derivatives of (6-methoxypyrazin-2-yl)methanamine, which efficiently initiated the ring-opening polymerization of rac-lactide, showing preference for heterotactic polylactide (Kwon, Nayab, & Jeong, 2015).

Synthesis of Asymmetrically Substituted Methoxypyrazines

Candelon et al. (2010) reported a novel synthetic route to asymmetrically substituted methoxypyrazine derivatives, including (6-methoxypyrazin-2-yl)methanamine. This synthesis method can be applied to generate a variety of biologically active substances and wine flavor components (Candelon et al., 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(6-methoxypyrazin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.2ClH/c1-10-6-4-8-3-5(2-7)9-6;;/h3-4H,2,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJBAZAPERXGRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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